(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride
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Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s uses and applications are also usually mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and Mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc., of the compound.Safety And Hazards
This involves studying the toxicity, flammability, and other hazards associated with the compound. It also includes the safety measures to be taken while handling the compound.
Future Directions
This involves predicting the potential applications and areas of study for the compound based on its properties and uses.
Please note that the availability of this information depends on the extent of research done on the compound. For “®-1-(2-Chlorophenyl)propan-1-amine hydrochloride”, it appears that there is limited information available in the public domain. You may need to access specialized databases or publications for more detailed information. Always ensure to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSXIQCQWGYRDC-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704232 |
Source
|
Record name | (1R)-1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2-Chlorophenyl)propan-1-amine hydrochloride | |
CAS RN |
1213532-54-7 |
Source
|
Record name | (1R)-1-(2-Chlorophenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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